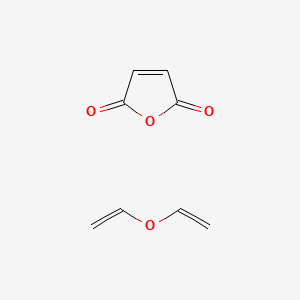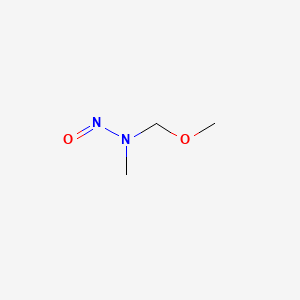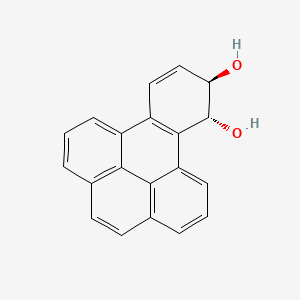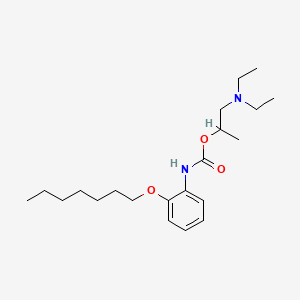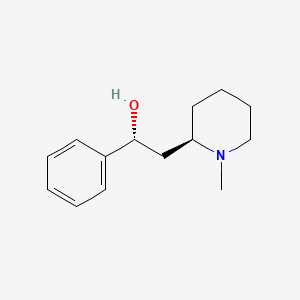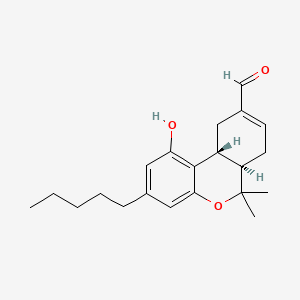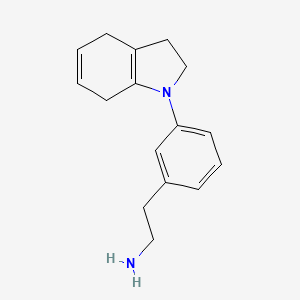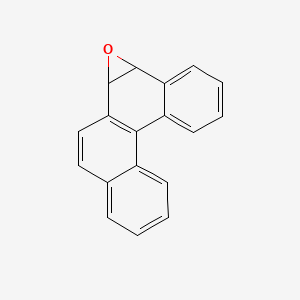![molecular formula C15H24O3 B1212818 2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the naphthalene core through cyclization reactions.
Hydrogenation: Reduction of the aromatic rings to form the decahydro structure.
Functional Group Introduction: Introduction of the hydroxy and methylene groups through selective reactions.
Typical reaction conditions involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and various reagents for functional group modifications.
Industrial Production Methods
Industrial production of Vachanic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Vachanic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions at the methylene group using nucleophiles like halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of Vachanic acid with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Vachanic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Vachanic acid is studied for its potential as a bioactive compound. Its interactions with biological molecules and pathways are of particular interest for developing new therapeutic agents.
Medicine
In medicine, Vachanic acid is being explored for its potential pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant effects, making it a candidate for drug development.
Industry
In the industrial sector, Vachanic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products.
Mecanismo De Acción
The mechanism of action of Vachanic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Propiedades
Fórmula molecular |
C15H24O3 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1 |
Clave InChI |
FXKCXGBBUBCRPU-BBNOBNGHSA-N |
SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
SMILES isomérico |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O |
SMILES canónico |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Sinónimos |
ilicic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


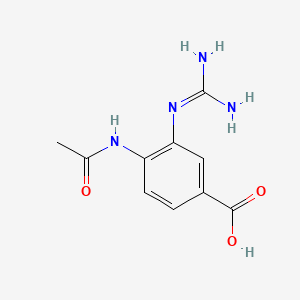
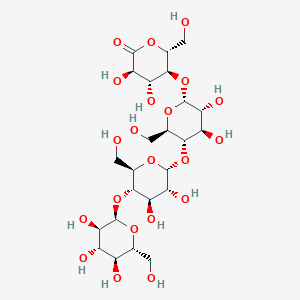
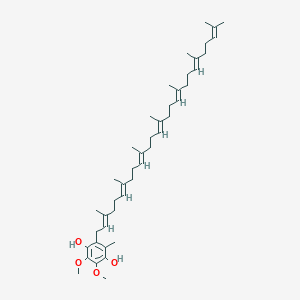
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
